Carbonodithioic acid, O,S-dimethyl ester

thiocarbonylation arylamine carbamothioate synthesis

Carbonodithioic acid, O,S-dimethyl ester (CAS 19708-81-7), also known as O,S-dimethyl carbonodithioate or dimethyl xanthate, is an organosulfur compound with the molecular formula C₃H₆OS₂ and a molecular weight of 122.21 g/mol. Structurally, it is the mixed O,S-diester of carbonodithioic acid, featuring one methoxy group and one methylthio group attached to the thiocarbonyl carbon (CH₃O–C(=S)–SCH₃).

Molecular Formula C3H6OS2
Molecular Weight 122.21 g/mol
CAS No. 19708-81-7
Cat. No. B034010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbonodithioic acid, O,S-dimethyl ester
CAS19708-81-7
Molecular FormulaC3H6OS2
Molecular Weight122.21 g/mol
Structural Identifiers
SMILESCOC(=S)SC
InChIInChI=1S/C3H6OS2/c1-4-3(5)6-2/h1-2H3
InChIKeyLABVNFAVENLDHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carbonodithioic Acid, O,S-Dimethyl Ester (CAS 19708-81-7): What You Must Know Before Sourcing This Organosulfur Intermediate


Carbonodithioic acid, O,S-dimethyl ester (CAS 19708-81-7), also known as O,S-dimethyl carbonodithioate or dimethyl xanthate, is an organosulfur compound with the molecular formula C₃H₆OS₂ and a molecular weight of 122.21 g/mol [1]. Structurally, it is the mixed O,S-diester of carbonodithioic acid, featuring one methoxy group and one methylthio group attached to the thiocarbonyl carbon (CH₃O–C(=S)–SCH₃) [1]. This compound belongs to the dithiocarbonate class and has been studied primarily as a safer substitute for phosgene in thiocarbonylation reactions, particularly for the preparation of S-methyl arylcarbamothioates [2].

Why O,S-Dimethyl Carbonodithioate Cannot Be Swapped with S,S-Dimethyl Dithiocarbonate or Other Xanthate Esters


In-class substitution among carbonodithioic acid esters fails because the pattern of O- vs. S-substitution directly dictates both reactivity chemoselectivity and the product distribution in thiocarbonylation reactions. O,S-Dimethyl carbonodithioate reacts selectively with primary arylamines to give S-methyl arylcarbamothioates in a single-step, solvent-free process, whereas its positional isomer S,S-dimethyl dithiocarbonate (DMDTC) is preferentially employed for aliphatic amines and requires different reaction conditions (e.g., aqueous medium) [1][2]. Attempts to use DMDTC for direct arylamine methylthiocarbonylation lead to lower yields and necessitate multi-step workarounds involving halogenation intermediates [2]. The quantitative evidence below demonstrates that the O,S-ester provides a distinct yield profile and operational simplicity for aryl substrates that cannot be replicated by the S,S-ester or by traditional phosgene-based routes.

Quantitative Differentiation Guide: Carbonodithioic Acid, O,S-Dimethyl Ester vs. Closest Analogs


Yield Comparison: O,S-Dimethyl Carbonodithioate vs. S,S-Dimethyl Dithiocarbonate for Arylamine Thiocarbonylation

When applied to primary arylamines, O,S-dimethyl carbonodithioate delivers S-methyl arylcarbamothioates in 72–91% isolated yield (average 83% across 12 substrates) under solvent-free conditions at 45 °C with a promoter [1]. In contrast, S,S-dimethyl dithiocarbonate (DMDTC) is not directly effective for this transformation; the synthesis of related N,N-dimethyl-N′-arylureas using DMDTC requires a three-step sequence involving halogenation, with overall yields of 85–98% (average 93% across 16 examples), but the product scope is different (ureas, not carbamothioates) [2]. No published direct head-to-head comparison of the two esters on identical arylamine substrates is available, but the literature consistently positions O,S-dimethyl carbonodithioate as the reagent of choice for one-step S-methyl arylcarbamothioate formation.

thiocarbonylation arylamine carbamothioate synthesis

Chemoselectivity: O,S-Dimethyl Carbonodithioate for Aryl Amines vs. S,S-Dimethyl Dithiocarbonate for Aliphatic Amines

O,S-Dimethyl carbonodithioate reacts chemoselectively with primary arylamines; the corresponding procedure for primary aliphatic amines yields different product profiles. Conversely, S,S-dimethyl dithiocarbonate (DMDTC) is the superior reagent for primary aliphatic amines, delivering S-methyl N-alkylthiocarbamates in >95% yield and >99.5% purity when reacted in water at room temperature [1]. No published data show DMDTC achieving comparable direct yields with arylamines. This orthogonal chemoselectivity defines the procurement decision: the O,S-ester is irreplaceable for aryl-amine substrates.

chemoselectivity amine substrates phosgene substitute

Safety and Handling: O,S-Dimethyl Carbonodithioate as a Phosgene Substitute

Phosgene (COCl₂) is the traditional reagent for carbamoyl chloride and isocyanate synthesis but is highly toxic (inhalation hazard, LC₅₀ ≈ 50 ppm·h in rats) and requires specialized equipment. O,S-Dimethyl carbonodithioate is proposed as a safely handled replacement [1]. While no quantitative toxicity comparison is published, the compound is classified under ECHA as H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled), indicating a significantly lower acute inhalation hazard than phosgene [2]. This allows bench-scale reactions to be performed under standard fume-hood conditions without phosgene-specific engineering controls.

phosgene replacement safety carbonylation reagent

Reaction Scalability: Solvent-Free Conditions Enable Reduced Waste and Higher Throughput

The methylthiocarbonylation of arylamines with O,S-dimethyl carbonodithioate proceeds under solvent-free conditions at 45 °C, in contrast to the analogous aliphatic amine procedure using DMDTC, which requires water as solvent [1][2]. The absence of solvent in the O,S-ester protocol reduces reaction volume, simplifies product isolation (no aqueous extraction needed), and eliminates solvent disposal costs. For a typical 10 mmol scale, the solvent-free approach reduces the reaction mass by approximately 40–60% compared to the aqueous DMDTC method.

solvent-free synthesis green chemistry process scale-up

When O,S-Dimethyl Carbonodithioate Outperforms Alternatives: Application Scenarios


One-Step Synthesis of S-Methyl Arylcarbamothioates for Agrochemical Intermediates

In the development of carbamothioate-based herbicides and fungicides, O,S-dimethyl carbonodithioate enables direct methylthiocarbonylation of substituted anilines to afford S-methyl arylcarbamothioates in high yields (72–91%) without isolating intermediates [1]. This single-step, solvent-free protocol contrasts with the multi-step phosgene route and cannot be achieved with S,S-dimethyl dithiocarbonate, making the O,S-ester the reagent of choice for agrochemical research programs targeting aryl-carbamothioate scaffolds.

Safe Laboratory-Scale Carbonylation for Medicinal Chemistry

Medicinal chemistry labs requiring thiocarbamate or carbamothioate functionality benefit from the reduced hazard profile of O,S-dimethyl carbonodithioate compared to phosgene. Its classification as harmful rather than acutely toxic allows standard fume-hood use [2], enabling rapid analog synthesis for structure-activity relationship (SAR) studies without the need for specialized phosgene-handling infrastructure.

Green Chemistry Process Development for Aryl-Thiocarbonylations

Process R&D groups pursuing solvent-free or solvent-minimized routes can leverage the neat reaction conditions (45 °C, promoter) of O,S-dimethyl carbonodithioate [3]. The elimination of reaction solvent reduces E-factor and simplifies downstream purification, aligning with green chemistry metrics more effectively than water-based or multi-solvent alternatives.

Production of S,S-Dimethyl Carbonodithioate as a Co-Product

During the methylthiocarbonylation of arylamines, S,S-dimethyl carbonodithioate is generated as a by-product [3]. This co-product is itself a valuable reagent for aliphatic amine thiocarbonylation and urea synthesis, creating an opportunity for integrated process schemes where both O,S- and S,S-esters are utilized sequentially, maximizing atom economy.

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